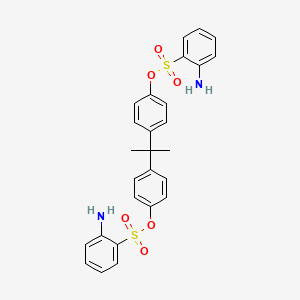

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

Description

BenchChem offers high-quality Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[2-[4-(2-aminophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-aminobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6S2/c1-27(2,19-11-15-21(16-12-19)34-36(30,31)25-9-5-3-7-23(25)28)20-13-17-22(18-14-20)35-37(32,33)26-10-6-4-8-24(26)29/h3-18H,28-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHPYHIIELUPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070979 | |

| Record name | Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68015-60-1 | |

| Record name | 1,1′-[(1-Methylethylidene)di-4,1-phenylene] bis(2-aminobenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68015-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-amino-, 1,1'-((1-methylethylidene)di-4,1-phenylene) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068015601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-amino-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed, proposed methodology for the synthesis and characterization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). Due to the limited availability of specific experimental procedures in the public domain for this exact compound, this guide is based on established principles of organic synthesis and analytical chemistry. The experimental parameters and characterization data presented are illustrative and should be optimized in a laboratory setting.

Introduction

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), with the CAS number 68015-60-1, is a complex organic molecule incorporating a bisphenol A core structure linked to two 2-aminobenzenesulphonate moieties via ester bonds. Its molecular formula is C₂₇H₂₆N₂O₆S₂ and it has a molecular weight of 538.64 g/mol . The presence of aromatic amine and sulfonate ester functionalities suggests potential applications in materials science, as a monomer for specialty polymers, or in medicinal chemistry as a scaffold for drug design. This guide provides a comprehensive, albeit theoretical, framework for its synthesis and characterization.

Proposed Synthesis

A plausible synthetic route involves the esterification of Bisphenol A with a suitably protected and activated derivative of 2-aminobenzenesulfonic acid. A key challenge is the presence of the reactive amino group, which necessitates a protection/deprotection strategy to ensure the desired ester formation. The proposed multi-step synthesis is outlined below.

Synthesis Workflow

Caption: Proposed multi-step synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Experimental Protocols

Step 1: Protection of 2-Aminobenzenesulfonic Acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminobenzenesulfonic acid (1 equivalent) in acetic anhydride (3-5 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 140°C) with vigorous stirring for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the N-acetylated product.

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-acetyl-2-aminobenzenesulfonic acid.

Step 2: Synthesis of N-Acetyl-2-aminobenzenesulfonyl Chloride

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked flask with a dropping funnel, a reflux condenser with a gas outlet connected to a trap for acidic gases, and a magnetic stirrer.

-

Reaction: Add N-acetyl-2-aminobenzenesulfonic acid (1 equivalent) to the flask. Slowly add thionyl chloride (2-3 equivalents) dropwise at room temperature.

-

Heating: After the addition is complete, heat the mixture to reflux (approximately 76°C) for 2-4 hours, until the evolution of HCl and SO₂ gases ceases.

-

Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude N-acetyl-2-aminobenzenesulfonyl chloride can be used directly in the next step.

Step 3: Esterification with Bisphenol A

-

Reaction Setup: In a 500 mL flask, dissolve Bisphenol A (1 equivalent) and a suitable base such as pyridine or triethylamine (2.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition: Cool the solution in an ice bath. Dissolve the crude N-acetyl-2-aminobenzenesulfonyl chloride (2.1 equivalents) in the same dry solvent and add it dropwise to the Bisphenol A solution with constant stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude protected product can be purified by column chromatography on silica gel.

Step 4: Deprotection to Yield the Final Product

-

Reaction Setup: Dissolve the purified protected intermediate (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Reaction: Heat the mixture to reflux for 4-8 hours to hydrolyze the acetyl protecting groups.

-

Work-up: Cool the reaction mixture and neutralize with a base such as sodium bicarbonate until the pH is approximately 7-8.

-

Isolation: The product may precipitate upon neutralization. If so, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by recrystallization.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

Expected Analytical Data

-

Melting Point: A sharp melting point range would indicate a high degree of purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the bisphenol A and aminobenzenesulphonate moieties, as well as a singlet for the isopropylidene methyl groups. The integration of these peaks should correspond to the number of protons in the structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for all the unique carbon atoms in the molecule, including the quaternary carbon of the isopropylidene group and the carbons of the aromatic rings.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S=O stretching of the sulfonate ester (around 1350 and 1170 cm⁻¹), and C-O stretching of the ester linkage.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement of the molecular ion, which should match the calculated exact mass of C₂₇H₂₆N₂O₆S₂.

-

Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be in close agreement with the calculated theoretical values.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis and illustrative characterization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Table 1: Reactant Quantities and Reaction Conditions (Illustrative)

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) |

| 1 | 2-Aminobenzenesulfonic Acid | Acetic Anhydride | None | 140 | 2-3 |

| 2 | N-Acetyl-2-aminobenzenesulfonic Acid | Thionyl Chloride | None | 76 | 2-4 |

| 3 | Bisphenol A | N-Acetyl-2-aminobenzenesulfonyl Chloride | DCM | 0 to RT | 12-24 |

| 4 | Protected Intermediate | Conc. HCl | Ethanol | Reflux | 4-8 |

Table 2: Illustrative Characterization Data

| Property | Expected Value |

| Molecular Formula | C₂₇H₂₆N₂O₆S₂ |

| Molecular Weight | 538.64 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals for aromatic protons, NH₂ protons, and a singlet for C(CH₃)₂ |

| IR (KBr, cm⁻¹) | ~3400 (N-H), ~1350, ~1170 (S=O), ~1200 (C-O) |

| HRMS (m/z) | [M+H]⁺ calculated: 539.1259; found: To be determined |

| Elemental Analysis (%) | C: 60.21, H: 4.87, N: 5.20, S: 11.91 (Calculated) |

Conclusion

This technical guide outlines a rational and detailed approach for the synthesis and characterization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). The proposed multi-step synthesis, employing a protection-esterification-deprotection strategy, is a viable route to obtain the target molecule. The comprehensive characterization plan, utilizing a suite of modern analytical techniques, will ensure the structural confirmation and purity assessment of the final product. This guide serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.

In-Depth Technical Guide: 2-Aminobenzenesulfonic acid (1-methylethylidene)di-4,1-phenylene ester (CAS 68015-60-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Aminobenzenesulfonic acid (1-methylethylidene)di-4,1-phenylene ester, registered under CAS number 68015-60-1. This compound is a significant intermediate in the synthesis of specialized dyestuffs, particularly azo and disazo organic dyes.[1] Its bifunctional nature, possessing both reactive amino groups and a stable bisphenol A core, makes it a versatile building block in organic synthesis. This document outlines its physicochemical characteristics, a detailed, representative synthetic protocol, and expected analytical data for its characterization.

Chemical Structure and Properties

The molecule consists of a central bisphenol A (BPA) core, where the two phenolic hydroxyl groups are esterified with 2-aminobenzenesulfonic acid.

IUPAC Name: [4-[2-[4-(2-aminophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-aminobenzenesulfonate

Synonyms: 4,4'-Bis(2-amino-benzenesulfonyl)bisphenol ester, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), Bisphenolamino sulfonyl ester.

Chemical Structure

Caption: Chemical structure of CAS 68015-60-1.

Physicochemical Properties

A summary of the key physicochemical properties of CAS 68015-60-1 is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₆N₂O₆S₂ | [2] |

| Molecular Weight | 538.64 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 158-159 °C | |

| Boiling Point | 742.0 ± 60.0 °C (Predicted) | |

| Density | 1.365 g/cm³ | |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [3] |

| pKa | -1.19 ± 0.10 (Predicted) |

Experimental Protocols

Hypothetical Synthesis of CAS 68015-60-1

The proposed synthesis involves a two-step process: the preparation of 2-aminobenzenesulfonyl chloride followed by its reaction with Bisphenol A.

Step 1: Preparation of 2-Aminobenzenesulfonyl Chloride

2-Aminobenzenesulfonic acid can be converted to its corresponding sulfonyl chloride. A common method involves the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. However, a milder and effective method involves the reaction of the corresponding aniline with chlorosulfonic acid. For the amino-substituted compound, protection of the amino group may be necessary to prevent side reactions. A plausible route involves the initial protection of the amino group of 2-aminobenzenesulfonic acid, followed by conversion to the sulfonyl chloride, and subsequent deprotection. A more direct, albeit potentially lower-yielding, approach is the direct chlorosulfonation of an aniline derivative.

Step 2: Esterification of Bisphenol A with 2-Aminobenzenesulfonyl Chloride

The esterification is typically carried out in the presence of a base to neutralize the HCl byproduct. Pyridine is a common choice as it can also act as a catalyst.

Detailed Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Bisphenol A (1 equivalent) and a suitable aprotic solvent such as dichloromethane or pyridine. The flask is cooled in an ice bath.

-

Addition of Reactant: A solution of 2-aminobenzenesulfonyl chloride (2.2 equivalents) in the same solvent is added dropwise to the stirred solution of Bisphenol A over a period of 30-60 minutes, maintaining the temperature below 5 °C. If not using pyridine as the solvent, a tertiary amine base like triethylamine (2.5 equivalents) should be included in the initial reaction mixture.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute HCl (if a tertiary amine was used), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-Aminobenzenesulfonic acid (1-methylethylidene)di-4,1-phenylene ester.

Caption: Experimental workflow for the synthesis of CAS 68015-60-1.

Analytical Characterization

The structure and purity of the synthesized CAS 68015-60-1 would be confirmed using standard analytical techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

| ¹H NMR | ~1.6 | Singlet | -C(CH ₃)₂ |

| ~4.0-5.0 | Broad Singlet | -NH ₂ | |

| ~6.5-7.8 | Multiplets | Aromatic Protons | |

| ¹³C NMR | ~30 | -C(C H₃)₂ | |

| ~42 | -C (CH₃)₂ | ||

| ~115-150 | Aromatic Carbons |

Note: Predicted shifts are based on analogous structures. Actual shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 | N-H stretching (amine) |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1370-1330 | Asymmetric SO₂ stretching (sulfonate ester) |

| 1190-1160 | Symmetric SO₂ stretching (sulfonate ester) |

| 1240-1140 | C-O stretching (ester) |

Note: Expected absorption bands are based on characteristic group frequencies.

Applications

The primary application of CAS 68015-60-1 is as a key intermediate in the synthesis of azo and disazo dyes.[1] The two primary amine groups can be diazotized and subsequently coupled with various aromatic compounds (coupling components) to produce a wide range of colored dyes. The bisphenolic core can impart desirable properties such as thermal stability and solubility to the final dye molecules.

Caption: Logical relationship in the application of CAS 68015-60-1.

Safety and Handling

Based on the available Safety Data Sheet (SDS), 2-Aminobenzenesulfonic acid (1-methylethylidene)di-4,1-phenylene ester is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

Conclusion

CAS 68015-60-1 is a valuable chemical intermediate with a well-defined structure and predictable chemical properties. While detailed experimental data in peer-reviewed literature is scarce, its synthesis can be reliably achieved through standard organic transformations. Its primary utility in the dye industry underscores its importance in the field of applied organic chemistry. This guide provides a foundational understanding for researchers and professionals working with this compound. Further experimental validation of the proposed synthetic and analytical protocols is encouraged.

References

"Spectroscopic analysis (NMR, FTIR, Mass Spec) of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). The document outlines predicted data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for researchers engaged in the synthesis, characterization, and application of this compound. Detailed experimental protocols are provided to ensure reproducibility and accuracy in laboratory settings.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), this section presents predicted data based on the chemical structure and established spectroscopic principles. These predictions serve as a robust reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 4H | Aromatic Protons (H-c, H-e) |

| ~7.0 - 7.3 | m | 8H | Aromatic Protons (H-a, H-b, H-d, H-f) |

| ~6.8 | s | 4H | Amine Protons (-NH₂) |

| 1.65 | s | 6H | Methyl Protons (-C(CH₃)₂) |

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | C-g |

| ~145.5 | C-j |

| ~142.0 | C-k |

| ~132.0 | C-e |

| ~128.5 | C-a |

| ~125.0 | C-d |

| ~120.0 | C-b |

| ~118.0 | C-c |

| ~115.0 | C-f |

| ~42.0 | C-h |

| ~30.5 | C-i |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3450 - 3300 | Medium, Sharp (doublet) | Primary Amine (-NH₂) | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H | C-H Stretch |

| 2960 - 2850 | Medium | Alkyl C-H | C-H Stretch |

| 1620 - 1580 | Strong | Aromatic C=C | C=C Stretch |

| 1520 - 1480 | Strong | Aromatic C=C | C=C Stretch |

| 1350 - 1300 | Strong | Sulfonate (SO₃) | Asymmetric S=O Stretch |

| 1180 - 1150 | Strong | Sulfonate (SO₃) | Symmetric S=O Stretch |

| 1050 - 1000 | Strong | Sulfonate (S-O) | S-O Stretch |

| 830 - 800 | Strong | 1,4-disubstituted benzene | C-H Out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Fragmentation Pathway |

| 538.13 | [M]⁺ | Molecular Ion |

| 474.10 | [M - SO₂]⁺ | Loss of sulfur dioxide from a sulfonate group.[1][2][3] |

| 398.11 | [M - C₆H₄(NH₂)SO₃H]⁺ | Cleavage of the sulfonate ester bond. |

| 228.12 | [C₁₅H₁₆O₂]⁺ | Isopropylidenedi-1,4-phenylene dication, core structure. |

| 213.09 | [C₁₄H₁₃O₂]⁺ | Loss of a methyl group from the core structure. |

| 154.03 | [C₆H₄(NH₂)SO₂]⁺ | 2-aminobenzenesulfonyl fragment. |

| 93.03 | [C₆H₅O]⁺ | Phenoxy radical cation from cleavage of the bisphenol A core.[4][5] |

Experimental Protocols

The following are detailed methodologies for conducting the spectroscopic analysis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H Spectrum:

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Acquisition of ¹³C Spectrum:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups.

Materials:

-

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum: Place an empty sample holder or a pellet made of pure KBr in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the sample pellet in the sample holder and record the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the background spectrum.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) sample

-

Methanol or acetonitrile (HPLC grade)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL.

-

Instrumentation Setup:

-

Set up the mass spectrometer with an ESI source in positive or negative ion mode.

-

Calibrate the instrument using a standard calibration solution.

-

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (Full Scan):

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000) to identify the molecular ion.

-

-

Data Acquisition (Tandem MS/MS):

-

Select the molecular ion as the precursor ion.

-

Perform collision-induced dissociation (CID) by applying a range of collision energies to induce fragmentation.

-

Acquire the product ion spectrum to identify the fragment ions.

-

-

Data Analysis: Analyze the full scan spectrum to determine the molecular weight. Interpret the tandem MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

Visualization of Analytical Workflow and Concepts

The following diagrams, generated using Graphviz, illustrate the workflow of the spectroscopic analysis and the conceptual interplay between the different techniques.

Caption: Workflow for Spectroscopic Analysis.

Caption: Complementary Spectroscopic Information.

References

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aaqr.org [aaqr.org]

- 4. library.dphen1.com [library.dphen1.com]

- 5. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]

An In-depth Technical Guide to the Solubility and Purification of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and recommended purification methodologies for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) (CAS No. 68015-60-1). Due to the limited availability of specific experimental data for this compound, this guide integrates general principles for aromatic sulfonates and related dye intermediates with the available information to provide a robust framework for its handling and purification.

Compound Overview

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is an organic compound with the molecular formula C₂₇H₂₆N₂O₆S₂ and a molecular weight of 538.64 g/mol .[1] It typically presents as an off-white powder and is utilized as a high-performance dye intermediate, particularly in the synthesis of reactive dyes and specialty colorants.[1] The structure features a bisphenol A core linked to two aminobenzenesulphonyl groups.[1] The presence of sulfonic acid groups is a key determinant of its physicochemical properties, notably its solubility.[1][2]

Solubility Profile

The overall solubility will be a balance between the hydrophilic nature of the sulfonate and amino groups and the hydrophobic character of the aromatic rings and the isopropylidene group.

Table 1: Expected Solubility of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High to Moderate | The sulfonic acid and amino groups will strongly interact with protic solvents through hydrogen bonding. A water/alcohol mixture is often effective for dissolving and recrystallizing sulfonated aromatic compounds. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | Moderate to High | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Non-Polar | Toluene, Hexane, Diethyl ether | Low to Insoluble | The large, non-polar hydrocarbon portions of these solvents will not effectively solvate the highly polar sulfonate and amino groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While having some polarity, their ability to dissolve this compound is likely to be limited compared to more polar solvents. |

Purification Methods

For a solid organic compound such as Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), recrystallization is the most common and effective purification technique. Column chromatography is another potential method, often used for the purification of dyes and their intermediates.

Experimental Protocol: Purification by Recrystallization

This protocol is a generalized procedure based on standard recrystallization techniques for aromatic sulfonates. Optimization of solvent ratios and temperatures will be necessary.

Objective: To purify crude Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) by removing impurities.

Materials:

-

Crude Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

-

Distilled Water

-

Ethanol (or other suitable alcohol like methanol or isopropanol)

-

Activated Carbon (optional, for color removal)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

Procedure:

-

Solvent Selection: Based on the expected solubility, a mixed solvent system of water and a miscible alcohol (e.g., ethanol) is a promising choice. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the primary solvent (e.g., water) in which the compound is expected to be more soluble.

-

Gently heat the mixture while stirring to facilitate dissolution.

-

If the solid does not fully dissolve, add the co-solvent (e.g., ethanol) dropwise to the hot solution until the solid is completely dissolved. Avoid adding an excess of solvent.

-

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

-

Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.

-

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Troubleshooting:

-

Oiling out: If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or too rapid cooling. Reheat the solution to dissolve the oil and allow it to cool more slowly. Using a larger volume of solvent may also help.

-

No crystal formation: If crystals do not form upon cooling, it may be because too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.

Visualization of Purification Workflow

The following diagram illustrates the key steps in the proposed recrystallization procedure for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate).

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is a complex organic molecule incorporating a central bisphenol A (BPA) framework linked to two 2-aminobenzenesulphonate moieties. Understanding the thermal stability and degradation profile of this compound is critical for its potential applications in drug development and materials science, where it may be subjected to various thermal stresses during synthesis, processing, formulation, and storage. This technical guide aims to provide a comprehensive overview of the predicted thermal behavior of this molecule, detailed experimental methodologies for its analysis, and a discussion of its likely degradation pathways.

Predicted Thermal Stability and Degradation Profile

The thermal stability of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is expected to be governed by the thermal lability of its constituent parts. The degradation is likely to be a multi-stage process, with initial decomposition events occurring at the weaker bonds within the molecule.

Key Structural Motifs and Their Expected Thermal Behavior:

-

Isopropylidene (Bisphenol A Core): The isopropylidene linkage in the BPA core is a potential site for initial thermal scission. Studies on bisphenol A-based polymers, such as polycarbonate, indicate that the degradation of this linkage can occur at elevated temperatures. In an inert atmosphere, significant mass loss for BPA-based polymers typically begins above 450°C. However, in the presence of oxygen, this process can be initiated at lower temperatures.

-

Aminobenzenesulphonate Groups: The C-S bond in the aromatic sulfonate group is another thermally sensitive linkage. Desulfonation, the cleavage of this bond, is a common initial degradation step in sulfonated aromatic polymers, often occurring in the range of 200-350°C. The presence of the amino group on the same aromatic ring may influence the stability of the sulfonate group. Aromatic amino acids generally exhibit degradation through deamination and decarboxylation at elevated temperatures.

-

Aromatic Rings: The phenyl rings themselves are thermally stable and are expected to degrade at much higher temperatures, often above 500°C, leading to the formation of a char residue.

Based on this, a multi-step degradation profile is anticipated:

-

Initial Decomposition (ca. 200-350°C): The initial weight loss is likely to be associated with the desulfonation process, leading to the evolution of sulfur oxides (SOx).

-

Secondary Degradation (ca. 350-500°C): This stage may involve the decomposition of the aminophenyl groups and the scission of the isopropylidene linkage in the BPA core.

-

Final Degradation (>500°C): At higher temperatures, the remaining aromatic structures will likely decompose, leading to the formation of a stable carbonaceous residue.

Quantitative Data from Analogous Compounds

To provide a quantitative estimate of the thermal degradation profile, data from analogous compounds are summarized below.

| Compound/Polymer Class | Onset of Decomposition (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Residue at 600°C (%) (in N2) | Key Degradation Events |

| Bisphenol A-based Polycarbonate | ~450 (in N2) | ~500-550 | ~35 | Scission of isopropylidene linkage, hydrolysis/alcoholysis of carbonate linkage. |

| Sulfonated Poly(ether ether ketone) (SPEEK) | ~250-300 | ~320 (desulfonation), >500 (backbone) | Varies with sulfonation degree | Desulfonation (loss of SO3H), followed by backbone degradation. |

| Poly(sodium 4-styrenesulfonate) | ~210 | ~460, ~560 | ~59 | Initial loss of water, followed by desulfonation and backbone degradation. |

| Aromatic Polyamides | ~350-400 | ~450-550 | ~40-60 | Amide bond cleavage, followed by aromatic ring degradation. |

Note: These values are approximate and can vary depending on the specific molecular weight, degree of substitution, and experimental conditions.

Experimental Protocols

Detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Typical Experimental Parameters:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 5-10 mg.

-

Crucible: Platinum or alumina pan.

-

Atmosphere: High-purity nitrogen (for inert atmosphere) or air (for oxidative degradation) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heating from ambient temperature (e.g., 30°C) to a final temperature of 800-1000°C at a constant heating rate of 10°C/min.

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions such as melting, crystallization, and glass transitions.

Typical Experimental Parameters:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Mass: 2-5 mg.

-

Crucible: Hermetically sealed aluminum pans.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

First Heating Scan: Heat from ambient to a temperature above the expected melting point (e.g., 300°C) at 10°C/min to erase the thermal history.

-

Cooling Scan: Cool from the high temperature to below the expected glass transition temperature (e.g., 0°C) at 10°C/min.

-

Second Heating Scan: Reheat from the low temperature to the high temperature at 10°C/min. The glass transition (Tg) and melting point (Tm) are typically determined from this scan.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are observed as peaks. The glass transition appears as a step change in the baseline.

Visualizations of Experimental Workflows and Degradation Pathways

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of the target compound.

Predicted Thermal Degradation Pathway

Caption: Predicted multi-step thermal degradation pathway.

Conclusion

While direct experimental data for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is lacking, a predictive analysis based on its structural components provides valuable insights into its likely thermal behavior. The compound is expected to exhibit a multi-stage degradation process, initiated by desulfonation at moderately elevated temperatures, followed by the decomposition of the bisphenol A core and aminophenyl moieties at higher temperatures, ultimately leading to the formation of a stable char residue. The detailed experimental protocols and predictive models presented in this guide offer a solid foundation for researchers to undertake empirical studies to validate and refine our understanding of the thermal properties of this molecule. Such studies are essential for unlocking its full potential in various scientific and industrial applications.

The Ascendant Potential of Sulfonated Bisphenol A Diamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical modification of monomers through sulfonation offers a powerful tool for tailoring the properties of resulting polymers. Among these, sulfonated bisphenol A (BPA) diamine derivatives are emerging as a significant class of monomers for the development of high-performance materials. The introduction of sulfonic acid (-SO₃H) groups into the aromatic backbone of BPA diamine imparts a unique combination of hydrophilicity, ion-exchange capabilities, and altered physicochemical properties, opening avenues for a range of advanced applications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of these derivatives, with a focus on their use in proton exchange membranes and a prospective look at their biomedical applications.

Core Applications in High-Performance Polymers

The primary application for sulfonated bisphenol A diamine derivatives lies in the fabrication of high-performance polymers, particularly sulfonated polyimides (SPIs). These materials are of significant interest for various industrial and technological uses owing to their excellent thermal and mechanical stability.

Proton Exchange Membranes (PEMs) for Fuel Cells

A major driver for research into sulfonated diamine derivatives is the development of advanced proton exchange membranes (PEMs) for fuel cells.[1] PEMs are critical components that facilitate proton transport from the anode to the cathode while preventing the mixing of fuel and oxidant.[2] SPI membranes derived from sulfonated diamines are considered promising alternatives to perfluorosulfonic acid membranes like Nafion, offering potential advantages in terms of cost, thermal stability, and reduced fuel permeability.[1][2]

The incorporation of sulfonated diamine monomers into the polyimide backbone provides the necessary acidic sites for proton conduction.[1][2] A high degree of sulfonation generally leads to higher proton conductivity, a key performance metric for PEMs.[1] The properties of the resulting SPI membranes, such as ion exchange capacity (IEC), water uptake, and proton conductivity, can be precisely controlled by adjusting the ratio of sulfonated to non-sulfonated diamine monomers during polymerization.[3][4]

Quantitative Data Summary

The following tables summarize key performance metrics of various sulfonated polyimides synthesized from different sulfonated diamine and dianhydride monomers, as reported in the literature. It is important to note that the specific properties are highly dependent on the chemical structure of both the diamine and the dianhydride used in the polymerization.

| Polymer Composition (Dianhydride-Diamine) | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) | Temperature (°C) | Relative Humidity (%) | Water Uptake (%) | Reference |

| NTDA-oBAPBDS | 1.8 - 2.6 | Reasonably High | 80 | High | - | [5] |

| NTDA-BAPBDS | - | Similar to Nafion 117 | - | < 100 | - | [2] |

| SPI/PIL Composite (pBABTS-based) | - | 0.016 | 120 | Anhydrous | - | [1] |

| Sulfonated Poly(ether ether ketone ketone)s | 0.67 - 1.44 | 0.022 - 0.125 | - | - | 6.02 - 16.02 | [6] |

NTDA: 1,4,5,8-naphthalenetetracarboxylic dianhydride; oBAPBDS: 2,2′-bis(4-aminophenoxy)biphenyl-5,5′-disulfonic acid; BAPBDS: 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid; pBABTS: 1,4-bis(4-aminophenoxy-2-sulfonic acid) benzenesulfonic acid; PIL: Protic Ionic Liquid.

| Polymer Composition | Thermal Decomposition Temperature (5% weight loss) | Glass Transition Temperature (Tg) | Tensile Strength | Elongation at Break | Reference |

| Sulfonated Polyimides (general) | > 350 °C (desulfonation) | - | High | - | [5] |

| Polyimides from BAPBDS | - | - | High | - | [4] |

| Epoxy resin (DGEBA-IPD) | - | 130 °C | 76 MPa | - | |

| Epoxy resin (DGEBA-T403) | - | - | - | - |

BAPBDS: 4,4′-bis(4-aminophenoxy) biphenyl-3, 3′-disulfonic acid; DGEBA: Diglycidyl ether of bisphenol A; IPD: Isophorone diamine; T403: Jeffamine T-403.

Experimental Protocols

Synthesis of Sulfonated Diamine Monomers

A common method for the synthesis of sulfonated diamine monomers, such as 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS), involves the direct sulfonation of the parent diamine.

Materials:

-

Parent diamine (e.g., 4,4'-diaminodiphenyl ether)

-

Fuming sulfuric acid (oleum)

-

Acetone

-

Deionized water

-

Hydrochloric acid

Procedure:

-

The parent diamine is slowly added to fuming sulfuric acid with vigorous stirring at a controlled temperature.

-

The reaction mixture is stirred for a specified period to allow for sulfonation to occur.

-

The mixture is then carefully poured into a large volume of acetone or a similar non-solvent to precipitate the sulfonated product.

-

The precipitate is collected by filtration and washed thoroughly with the non-solvent to remove excess acid.

-

The crude product is dissolved in deionized water and then re-precipitated by the addition of hydrochloric acid.

-

The final product is collected by filtration, washed with deionized water until the filtrate is neutral, and then dried under vacuum.

Synthesis of Sulfonated Polyimides (SPIs)

SPIs are typically synthesized via a one-step high-temperature polycondensation reaction in a high-boiling aprotic solvent.

Materials:

-

Sulfonated diamine monomer (e.g., ODADS)

-

Non-sulfonated diamine comonomer (e.g., 4,4'-oxydianiline)

-

Dianhydride (e.g., 1,4,5,8-naphthalenetetracarboxylic dianhydride - NTDA)

-

m-Cresol (solvent)

-

Triethylamine (catalyst)

-

Benzoic acid (catalyst)

-

Toluene

Procedure:

-

The sulfonated diamine, non-sulfonated diamine, and dianhydride are placed in a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser with a Dean-Stark trap.

-

m-Cresol, triethylamine, and benzoic acid are added to the flask.

-

Toluene is added as an azeotropic agent to remove the water formed during imidization.

-

The reaction mixture is heated to a specific temperature (e.g., 180°C) and stirred for several hours under a nitrogen atmosphere.

-

After cooling, the viscous polymer solution is poured into a large volume of a non-solvent (e.g., methanol) to precipitate the sulfonated polyimide.

-

The polymer is collected by filtration, washed extensively with the non-solvent, and dried under vacuum.

Preparation of SPI Membranes

SPI membranes are typically prepared by solution casting.

Procedure:

-

The dried sulfonated polyimide is dissolved in a suitable solvent (e.g., m-cresol or dimethyl sulfoxide) to form a viscous solution.

-

The solution is filtered to remove any impurities.

-

The filtered solution is cast onto a clean, flat glass plate.

-

The solvent is evaporated in a controlled manner, typically by heating in an oven at a specific temperature profile.

-

The resulting membrane is carefully peeled off from the glass plate and then dried under vacuum to remove any residual solvent.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of a sulfonated diamine monomer.

Caption: Experimental workflow for the synthesis of sulfonated polyimide and membrane formation.

Prospective Biomedical Applications

The introduction of sulfonic acid groups can significantly enhance the biocompatibility of polymers.[7][8] Sulfonated surfaces can mimic the extracellular matrix, promoting cell adhesion and proliferation.[7] Furthermore, sulfonation increases the hydrophilicity of materials, which can reduce protein adsorption and platelet adhesion, thereby improving hemocompatibility.[9] While there is a growing body of research on the biomedical applications of sulfonated polymers like sulfonated chitosan and PEEK, specific studies on sulfonated bisphenol A diamine derivatives are scarce.[7][8]

The potential for these derivatives in biomedical applications is an area ripe for exploration. Applications could include:

-

Coatings for Medical Implants: Sulfonated polymer coatings could improve the biocompatibility and hemocompatibility of cardiovascular stents and other blood-contacting devices.[10]

-

Scaffolds for Tissue Engineering: The ability of sulfonated materials to support cell growth could be leveraged in the design of scaffolds for tissue regeneration.[7]

-

Drug Delivery Systems: The ion-exchange properties of sulfonated polymers could be utilized for the controlled release of therapeutic agents.[7]

However, a significant consideration for the biomedical use of any BPA-derived material is the potential for leaching of residual BPA, a known endocrine disruptor with cytotoxic effects.[11][12] Any future development in this area must rigorously address the toxicological profile of these materials and ensure the long-term stability and negligible leaching of any harmful components.

Conclusion

Sulfonated bisphenol A diamine derivatives are versatile monomers that enable the synthesis of high-performance polymers with tunable properties. Their most prominent application to date is in the development of sulfonated polyimides for proton exchange membranes in fuel cells, where they offer a promising alternative to traditional materials. While their potential in the biomedical field is intriguing, particularly due to the favorable properties imparted by sulfonation, this remains a largely unexplored area that requires careful consideration of the toxicological concerns associated with bisphenol A. Further research into the synthesis of novel derivatives and a thorough evaluation of their performance and safety will undoubtedly unlock new and exciting applications for this important class of materials.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. deepdyve.com [deepdyve.com]

- 7. mdpi.com [mdpi.com]

- 8. The hemocompatibility of the modified polysulfone membrane with 4-(chloromethyl)benzoic acid and sulfonated hydroxypropyl chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hemocompatibility of drug-eluting coronary stents coated with sulfonated poly (styrene-block-isobutylene-block-styrene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro Cytotoxicity of Bisphenol A in Monocytes Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bisphenol a Disrupts Steroidogenesis and Induces Apoptosis in Human Granulosa Cells Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bisphenol A and Its Emergent Substitutes: State of the Art of the Impact of These Plasticizers on Oxidative Stress and Its Role in Vascular Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health and Safety Data for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information compiled is based on publicly available data and should not be considered a substitute for a comprehensive risk assessment. All handling of this chemical should be conducted in accordance with a formal safety data sheet (SDS) and established laboratory safety protocols.

Executive Summary

Chemical Identification and Physical Properties

Limited experimental data is available for the physical and chemical properties of this substance. The following table summarizes the most consistently reported information.

| Property | Value | Source |

| CAS Number | 68015-60-1 | [1][2] |

| Molecular Formula | C27H26N2O6S2 | [1][2] |

| Molecular Weight | 538.64 g/mol | [1][2] |

| Synonyms | Benzenesulfonic acid, 2-amino-, (1-methylethylidene)di-4,1-phenylene ester; 4,4'-Bis(2-amino-benzenesulfonyl)bisphenol ester | [2][3] |

| Physical State | Solid | [1] |

| Melting Point | 158-159 °C | [2] |

| Boiling Point | 742 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 402.6 °C (Predicted) | [2] |

| Density | 1.365 g/cm³ (Predicted) | [2] |

Hazard Classification and Safety Profile

According to the Safety Data Sheet provided by Santa Cruz Biotechnology, this chemical is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Notifications to the European Chemicals Agency (ECHA) under the CLP regulation indicate that this substance is very toxic to aquatic life with long-lasting effects.[4]

GHS Hazard Statements:

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

-

Very toxic to aquatic life with long lasting effects.[4]

Precautionary Measures:

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation. Avoid creating dust.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and protective clothing.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

In case of exposure:

Toxicological Data

A significant data gap exists for the quantitative toxicological profile of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). No publicly available studies detailing LD50 (oral, dermal) or LC50 (inhalation) values were found. The available Safety Data Sheet explicitly states "Unknown acute toxicity" and that "100% of the mixture consists of ingredient(s) of unknown toxicity".[1]

| Endpoint | Value | Experimental Protocol |

| Acute Oral Toxicity (LD50) | No data available | No experimental protocols found. |

| Acute Dermal Toxicity (LD50) | No data available | No experimental protocols found. |

| Acute Inhalation Toxicity (LC50) | No data available | No experimental protocols found. |

| Skin Corrosion/Irritation | Classified as an irritant | No experimental protocols found. |

| Serious Eye Damage/Irritation | Classified as an irritant | No experimental protocols found. |

| Respiratory/Skin Sensitization | No data available | No experimental protocols found. |

| Germ Cell Mutagenicity | No data available | No experimental protocols found. |

| Carcinogenicity | No data available | No experimental protocols found. |

| Reproductive Toxicity | No data available | No experimental protocols found. |

| STOT-Single Exposure | May cause respiratory irritation | No experimental protocols found. |

| STOT-Repeated Exposure | No data available | No experimental protocols found. |

| Aspiration Hazard | No data available | No experimental protocols found. |

Ecotoxicological and Environmental Fate Data

Similar to the toxicological profile, specific experimental data on ecotoxicity and environmental fate is lacking. The primary concern stems from its classification as a potential PBT substance.

| Endpoint | Value | Experimental Protocol |

| Aquatic Toxicity | Classified as very toxic to aquatic life with long lasting effects.[4] The SDS notes it "May cause long lasting harmful effects to aquatic life," but also states "100% of the mixture consists of components(s) of unknown hazards to the aquatic environment."[1] | No experimental protocols found. |

| Persistence and Degradability | No information available.[1] Its inclusion on lists of concern for PBT properties suggests it is suspected to be persistent. | No experimental protocols found. |

| Bioaccumulation Potential | No information available.[1] Its inclusion on lists of concern for PBT properties suggests it is suspected to be bioaccumulative. | No experimental protocols found. |

| Mobility in Soil | No information available.[1] | No experimental protocols found. |

Regulatory Status and Chemicals of Concern

The most significant health and safety information regarding this compound is its inclusion on several lists of chemicals of concern, primarily due to its suspected PBT properties.

-

OSPAR Commission: The substance is on the OSPAR "List of Chemicals for Priority Action" as a substance of possible concern that warrants further work.[2][5] This list identifies substances that are considered a threat to the marine environment of the North-East Atlantic.[2][6]

-

State-Level Concern (USA): It has been listed as a "Chemical of Concern" by both Maine and Minnesota.[3] The Minnesota Department of Health identifies such chemicals as those which could be harmful to human or environmental health, specifically suspected carcinogens, reproductive or developmental toxicants, or PBTs.[7]

-

REACH (UK): A report on the environmental prioritisation of low production volume substances under REACH in the UK identified this compound for PBT screening.[8]

The logical framework leading to its classification as a substance of concern is based on screening-level assessments of its chemical structure and properties against PBT criteria, even in the absence of definitive experimental studies.

Experimental Protocols

A thorough search of publicly available scientific literature and regulatory databases did not yield detailed experimental protocols for the key health and safety endpoints for Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). The hazard classifications appear to be based on notifications, computational models (QSARs), and structural analogies rather than on published, peer-reviewed experimental studies. Professionals requiring this information for regulatory submissions or in-depth risk assessments will likely need to commission new studies.

Conclusion and Recommendations

The health and safety profile of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is characterized by a significant lack of empirical data. However, its designation as a chemical of concern by multiple authorities, based on suspected PBT properties and a classification for high aquatic toxicity, necessitates a highly precautionary approach.

For researchers, scientists, and drug development professionals, it is recommended to:

-

Treat this substance as hazardous, particularly regarding skin/eye contact and aquatic toxicity.

-

Implement stringent containment and disposal procedures to prevent environmental release.

-

Recognize the data gaps in any risk assessment and consider the need for targeted toxicological and ecotoxicological testing if its use is anticipated to be significant.

-

Stay informed of any updates from regulatory bodies such as ECHA and OSPAR regarding this compound.

References

- 1. mcc.jrc.ec.europa.eu [mcc.jrc.ec.europa.eu]

- 2. ospar.org [ospar.org]

- 3. ospar.org [ospar.org]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. ospar.org [ospar.org]

- 6. OSPAR List of priority substances - Coastal Wiki [coastalwiki.org]

- 7. lrl.mn.gov [lrl.mn.gov]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

"Theoretical and computational studies of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)"

A Theoretical and Computational Guide to Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) is a complex aromatic sulfonate derivative. While specific research on this particular molecule is limited in publicly accessible literature, its structural motifs—a bisphenol A core linked to aminobenzenesulphonate groups—suggest potential applications in materials science, and as a scaffold in medicinal chemistry. The structural similarity to bisphenol A (BPA) and its derivatives also raises questions about its potential biological activity and toxicity.

This technical guide provides a comprehensive framework for the theoretical and computational investigation of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). By drawing parallels with established research on related bisphenol and aromatic sulfonate compounds, this document outlines a roadmap for characterizing its electronic, structural, and reactive properties. It is intended to serve as a foundational resource for researchers initiating studies on this compound.

Physicochemical Properties

A foundational step in the study of any chemical entity is the characterization of its basic physicochemical properties. For Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate), these can be predicted using computational methods and later verified experimentally.

| Property | Predicted/Calculated Data | Recommended Computational Method |

| Molecular Formula | C₂₇H₂₆N₂O₆S₂ | N/A |

| Molecular Weight | 538.64 g/mol | N/A |

| Optimized 3D Geometry | (Coordinates to be determined) | DFT (e.g., B3LYP/6-311+G(d,p)) |

| HOMO-LUMO Energy Gap | (To be calculated) | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Molecular Electrostatic Potential (MEP) | (Map to be generated) | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Dipole Moment | (To be calculated) | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Mulliken Atomic Charges | (To be calculated) | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Vibrational Frequencies (IR Spectrum) | (Frequencies to be calculated) | DFT (e.g., B3LYP/6-311+G(d,p)) |

Proposed Experimental Protocols

The synthesis and characterization of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) would be a critical step in its investigation. Based on general methods for the synthesis of aromatic sulfonate esters, a plausible synthetic route is outlined below.

2.1. Synthesis of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

This protocol is a generalized procedure based on the sulfonylation of phenolic compounds.

-

Objective: To synthesize Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) from Bisphenol A and 2-aminobenzenesulfonyl chloride.

-

Materials:

-

Bisphenol A (4,4'-(1-methylethylidene)bis-phenol)

-

2-aminobenzenesulfonyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

-

Procedure:

-

Dissolve Bisphenol A and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-aminobenzenesulfonyl chloride in the same solvent to the cooled mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., 5% NaHCO₃), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the final product.

-

2.2. Characterization Techniques

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Peaks corresponding to the aromatic protons and carbons of the bisphenol A and aminobenzenesulphonate moieties, as well as the isopropylidene group. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for S=O stretching (sulfonate), N-H stretching (amine), C-O stretching (ester), and aromatic C-H and C=C bonds. |

| Mass Spectrometry (e.g., ESI-MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |

Theoretical and Computational Workflow

A robust computational investigation is essential to predict the properties and potential behavior of Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate). Density Functional Theory (DFT) is a powerful tool for such studies.[1]

3.1. Molecular Modeling and DFT Studies

-

Geometry Optimization: The 3D structure of the molecule will be optimized to find its most stable conformation using a method like B3LYP with a basis set such as 6-311+G(d,p).[2]

-

Frequency Analysis: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be analyzed. The energy gap between them provides insights into the molecule's chemical reactivity and kinetic stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to study hyperconjugative interactions, charge delocalization, and the stability of the molecule.

Integration of Computational and Experimental Data

A key aspect of modern chemical research is the synergy between computational predictions and experimental validation.[4][5]

This iterative process allows for the refinement of both theoretical models and experimental approaches, leading to a more thorough understanding of the molecule . For instance, predicted IR frequencies from DFT calculations can be compared with the experimental FT-IR spectrum to validate the computational model.

Potential Applications and Future Directions

Given its structure, Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) could be explored for several applications:

-

Polymer Chemistry: The presence of two amine groups suggests it could be used as a monomer in the synthesis of polyamides or polyimides.

-

Chelating Agent: The sulfonate and amine groups may allow for the chelation of metal ions, making it a candidate for applications in catalysis or environmental remediation.

-

Pharmaceutical Scaffolding: The bisphenol scaffold is present in many biologically active molecules.[6] Further computational studies, such as molecular docking with various protein targets, could elucidate its potential as a lead compound in drug discovery.

Future research should focus on the successful synthesis and characterization of this compound, followed by experimental validation of the computational predictions outlined in this guide. An investigation into its biological activity, particularly its interaction with estrogen receptors, would be of significant interest due to its structural similarity to BPA.[6][7]

While Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate) remains a largely uncharacterized molecule, a combination of established computational and experimental techniques provides a clear path forward for its comprehensive investigation. This guide offers a structured approach for researchers to elucidate its properties and explore its potential applications. The integration of theoretical predictions with empirical data will be paramount in unlocking the full scientific value of this compound.

References

"Literature review of aromatic diamines containing sulfonate groups"

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic diamines incorporating sulfonate groups are a pivotal class of monomers in the development of high-performance polymers, particularly for applications requiring ion-exchange capabilities. The introduction of the sulfonic acid moiety (-SO₃H) into the rigid aromatic backbone imparts unique properties, most notably proton conductivity, which is crucial for the fabrication of proton exchange membranes (PEMs) for fuel cells.[1] Furthermore, the presence of these ionic groups enhances solubility and can influence the morphological and mechanical properties of the resulting polymers. This technical guide provides a comprehensive literature review of the synthesis, characterization, and properties of sulfonated aromatic diamines and the polymers derived from them, with a focus on polyimides.

Synthesis of Sulfonated Aromatic Diamines

The primary method for synthesizing sulfonated aromatic diamines is through the direct sulfonation of the parent aromatic diamine. This process typically involves reacting the diamine with a strong sulfonating agent, such as fuming sulfuric acid. The position and number of sulfonate groups introduced onto the aromatic rings can be controlled by reaction conditions such as temperature, reaction time, and the concentration of the sulfonating agent.

A key example is the synthesis of 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS), a widely used sulfonated diamine monomer.

Experimental Protocol: Synthesis of 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS)

This protocol describes a typical laboratory-scale synthesis of ODADS.

Materials:

-

4,4'-diaminodiphenyl ether (ODA)

-

Fuming sulfuric acid (oleum, 20-30% SO₃)

-

Concentrated sulfuric acid

-

Sodium chloride (NaCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Sulfonation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve a pre-determined amount of 4,4'-diaminodiphenyl ether (ODA) in concentrated sulfuric acid at 0°C. Slowly add fuming sulfuric acid dropwise while maintaining the temperature between 0-5°C. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by techniques like thin-layer chromatography).

-

Precipitation and Neutralization: Pour the reaction mixture slowly into a beaker containing ice-cold saturated sodium chloride solution. A precipitate of the sodium salt of the sulfonated diamine will form. Filter the precipitate and wash it with a saturated NaCl solution.

-

Purification: Dissolve the crude product in hot deionized water and treat with activated carbon to remove colored impurities. Filter the hot solution and allow it to cool to room temperature.

-

Isolation: Add a sufficient amount of a concentrated NaOH solution to the filtrate to precipitate the disodium salt of ODADS. Filter the white precipitate, wash with ethanol, and dry under vacuum.

Polymerization of Sulfonated Diamines